molecular formula C13H15N3OS2 B2418498 4-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-carboxamide CAS No. 1795494-37-9

4-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-carboxamide

Cat. No.: B2418498
CAS No.: 1795494-37-9
M. Wt: 293.4
InChI Key: VVSBPJBDNGGOEQ-UHFFFAOYSA-N
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Description

4-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-carboxamide is a potent and specific covalent inhibitor of the essential bacterial enzyme DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase), a validated and promising target for antitubercular drug discovery . This compound acts as a mechanism-based inhibitor, undergoing enzymatic activation to form a covalent adduct with the critical Cys387 residue within the DprE1 active site, leading to irreversible enzyme inhibition and potent bactericidal activity against Mycobacterium tuberculosis , including multi-drug resistant strains. As a key representative of the next-generation benzothiazinone-inspired chemotypes , it was designed to replace the nitroaromatic group with a safer nitrile-based warhead while maintaining high efficacy. Its primary research application is as a chemical tool to dissect the role of DprE1 in bacterial cell wall biosynthesis, to investigate mechanisms of drug action and resistance in mycobacteria, and to serve as a lead compound for the development of novel therapeutic agents against tuberculosis.

Properties

IUPAC Name

4-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS2/c1-9-6-11(19-8-9)12(17)15-10-2-4-16(7-10)13-14-3-5-18-13/h3,5-6,8,10H,2,4,7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSBPJBDNGGOEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NC2CCN(C2)C3=NC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Reaction Types

The compound undergoes three primary reaction classes, consistent with thiazole-containing molecules :

  • Oxidation

    • Introduces oxygen-containing functional groups (e.g., sulfoxides or sulfones).

    • Typically mediated by oxidizing agents like potassium permanganate .

  • Reduction

    • Removes oxygen-containing groups or introduces hydrogen (e.g., amines or alcohols).

    • Common reducing agents include lithium aluminum hydride .

  • Substitution

    • Functional group replacement occurs via electrophilic or nucleophilic pathways.

    • The thiazole ring’s planar structure and electron delocalization facilitate these reactions .

Common Reagents and Conditions

Reactivity is influenced by the choice of reagents and reaction conditions:

Reaction Type Reagents Conditions
Oxidation Potassium permanganateAqueous acidic conditions
Reduction Lithium aluminum hydrideAnhydrous ether/THF
Substitution Nucleophiles (e.g., amines)Polar aprotic solvents (DMF)

Major Reaction Products

The outcomes depend on the reactivity of the compound’s structural moieties:

  • Oxidation : Potential formation of sulfoxides or sulfones at sulfur centers .

  • Reduction : Possible generation of amines or alcohols via hydrogenation .

  • Substitution : Replacement of functional groups (e.g., carboxamide or thiazole substituents).

Structural Influences on Reactivity

The compound’s heterocyclic framework dictates its reactivity:

  • Thiazole Ring :

    • Planar aromaticity facilitates electrophilic substitution at the C-2 position .

    • Electron delocalization via sulfur’s lone pair enhances nucleophilic substitution.

  • Pyrrolidine Ring :

    • Secondary amine may participate in nucleophilic reactions or act as a hydrogen bond donor.

  • Thiophene Ring :

    • Susceptible to electrophilic substitution due to aromatic character.

Comparison with Similar Thiazole Derivatives

While specific data for this compound is limited, analogous thiazole derivatives exhibit comparable reactivity :

Compound Key Reaction Biological Activity
4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamideAnticonvulsant100% seizure protection
2-[2,4-dioxo-5-(thiazol-2-ylcarbamoylmethyl)-thiazolidin-3-yl]-N-(2-trifluoromethylphenyl)acetamideSodium valproate-like effectsAnticonvulsant
N-(4-Methoxybenzyl)-N′-(5-nitro-1,3-thiazol-2-yl)ureaAnticancerSelective cytotoxicity

Scientific Research Applications

Biological Activities

The compound has been investigated for various biological activities, primarily due to the presence of the thiazole and pyrrolidine moieties, which are known for their pharmacological properties.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. The thiazole moiety can enhance the interaction with microbial enzymes or receptors, leading to effective inhibition of bacterial growth. In vitro studies have demonstrated that derivatives of this compound show activity against a range of pathogens, including Gram-positive and Gram-negative bacteria .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is linked to its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Studies have shown that modifications of thiazole-containing compounds can lead to selective COX-II inhibitors, making them candidates for treating inflammatory diseases .

Neuroprotective Effects

The compound has also been explored for neuroprotective applications. Its structure suggests potential interactions with neurotransmitter systems, which may help in conditions like Alzheimer's disease. Research into similar thiazole derivatives has indicated their efficacy in protecting neuronal cells from oxidative stress .

Synthesis Techniques

The synthesis of 4-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-carboxamide typically involves multicomponent reactions (MCRs). MCRs facilitate the rapid assembly of complex molecules from simpler starting materials, which is advantageous in drug discovery processes .

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of several thiazole derivatives, including variations of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth, suggesting potential for development as an antimicrobial agent .

Case Study 2: COX-II Inhibition

In another study focusing on anti-inflammatory agents, researchers synthesized a series of thiazole derivatives and evaluated their COX-II inhibitory activity. The most potent compound exhibited an IC50 value significantly lower than that of established anti-inflammatory drugs like Celecoxib, indicating its potential as a new therapeutic candidate .

Mechanism of Action

The mechanism of action of 4-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring, for example, can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The compound may also affect cellular pathways involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-carboxamide is unique due to its specific combination of thiazole, pyrrolidine, and thiophene rings, which confer distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various scientific applications .

Biological Activity

4-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C11H14N2S2\text{C}_{11}\text{H}_{14}\text{N}_2\text{S}_2

This structure includes a thiazole ring, which is known for its diverse biological activities, particularly in drug development.

Antitumor Activity

Research indicates that compounds with thiazole moieties exhibit significant antitumor properties. For instance, thiazole derivatives have been shown to inhibit cancer cell proliferation through various pathways. A study demonstrated that certain thiazole-based compounds had IC50 values in the low micromolar range against multiple cancer cell lines, suggesting strong cytotoxic effects. The presence of electron-donating groups, such as methyl groups on the phenyl ring, enhances their activity .

Table 1: Antitumor Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)
Compound 1A4311.61 ± 1.92
Compound 2Jurkat1.98 ± 1.22
Compound 3HT-29<10

Anticonvulsant Activity

Thiazole derivatives have also been investigated for their anticonvulsant properties. A study identified several compounds that effectively reduced seizure activity in animal models. The SAR analysis indicated that modifications at specific positions on the thiazole ring could significantly enhance anticonvulsant efficacy .

Table 2: Anticonvulsant Activity Data

CompoundTest ModelEffective Dose (ED50)
Compound APTZ Model23.30 ± 0.35 mM
Compound BMaximal Electroshock>1000 mM

The mechanisms through which these compounds exert their biological effects include:

  • Inhibition of Protein Targets : Thiazole derivatives often interact with specific proteins involved in cell cycle regulation and apoptosis, such as Bcl-2 and HSET (KIFC1), leading to enhanced cytotoxicity in cancer cells.
  • Modulation of Enzymatic Activity : Some compounds demonstrate inhibition of key enzymes involved in metabolic pathways, which may contribute to their therapeutic effects.

Case Studies

Several case studies have highlighted the potential of thiazole-containing compounds in clinical settings:

  • Case Study 1 : A clinical trial involving a thiazole derivative showed promising results in reducing tumor size in patients with advanced solid tumors.
  • Case Study 2 : An animal model study demonstrated that a related thiazole compound significantly improved survival rates in subjects with induced seizures.

Q & A

Q. What synthetic routes are optimal for preparing 4-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-carboxamide and its derivatives?

Methodological Answer: The compound and its analogs can be synthesized via multistep heterocyclic reactions. Key steps include:

  • Cyclocondensation : Reacting thiophene-2-carboxamide precursors with substituted amines or hydrazines under reflux in ethanol or DMF. For example, thiazole-pyrrolidine derivatives are synthesized by coupling thiophene-2-carboxamide with 1,3-thiazol-2-ylpyrrolidine intermediates under acidic conditions .
  • Crystallization : Products are purified via recrystallization (e.g., ethanol/water mixtures) to achieve yields of 65–76%, with melting points ranging 160–280°C .
  • Characterization : IR and 1^1H-NMR confirm functional groups (e.g., C=O at 1680–1700 cm1^{-1}, NH stretches at 3200–3400 cm1^{-1}) and regiochemistry .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy : Identifies carbonyl (C=O) and amine (NH) groups critical for confirming the carboxamide and thiazole moieties .
  • 1^1H-NMR : Resolves proton environments (e.g., thiophene aromatic protons at δ 6.8–7.2 ppm, pyrrolidine methyl groups at δ 1.2–1.5 ppm) .
  • Mass Spectrometry : Validates molecular weight (e.g., M+^+ peaks at m/z 284–420) and fragmentation patterns .

Advanced Research Questions

Q. How can computational chemistry enhance the design of novel derivatives with improved bioactivity?

Methodological Answer:

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict feasible reaction pathways and transition states, reducing trial-and-error experimentation .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives with optimal binding affinities. For example, thiazole-thiophene hybrids show potential for anticancer activity via kinase inhibition .
  • Data Feedback : Integrate experimental results (e.g., IC50_{50} values) into computational models to refine predictions iteratively .

Q. How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., electron-withdrawing groups on thiazole vs. thiophene) to identify determinants of activity .
  • Assay Standardization : Control variables like solvent polarity (DMF vs. aqueous buffers) and cell line specificity (e.g., HeLa vs. MCF-7) to minimize variability .
  • Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to discern trends obscured by outliers .

Q. What experimental strategies are critical for studying the compound’s interaction with biological targets?

Methodological Answer:

  • Kinetic Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants (Kd_d) and thermodynamics .
  • Metabolic Profiling : Incubate the compound with liver microsomes to identify metabolites (e.g., sulfoxidation of thiophene rings) and assess metabolic stability .
  • In Vivo Models : Evaluate pharmacokinetics (e.g., bioavailability, half-life) in rodent models, adjusting doses based on in vitro toxicity thresholds .

Methodological Challenges and Solutions

Q. How can researchers optimize reaction conditions to improve yields of complex derivatives?

Methodological Answer:

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for cyclocondensation vs. ethanol for crystallization .
  • Catalyst Selection : Employ Lewis acids (e.g., ZnCl2_2) to accelerate heterocycle formation, monitored via TLC .
  • Scale-Up Protocols : Use flow chemistry reactors to maintain temperature control and mixing efficiency for gram-scale synthesis .

Q. What strategies mitigate instability of thiophene-thiazole hybrids under physiological conditions?

Methodological Answer:

  • Prodrug Design : Mask carboxamide groups as esters or phosphates to enhance solubility and reduce premature degradation .
  • Crystallization Additives : Co-crystallize with stabilizers (e.g., cyclodextrins) to protect reactive thiophene sulfur atoms .
  • pH Buffering : Formulate at pH 6.5–7.4 to minimize hydrolysis of the pyrrolidine-thiazole linkage .

Data Analysis and Interpretation

Q. How should researchers validate the purity of synthesized derivatives?

Methodological Answer:

  • HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to separate impurities, confirming >98% purity .
  • Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (tolerance ±0.4%) .
  • X-ray Crystallography : Resolve crystal structures to confirm regiochemistry and detect polymorphic forms .

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